2-Methylandrostan-17-ol
Description
2-Methylandrostan-17-ol, systematically named (5α,17β)-17-methyl-5α-androst-2-en-17-ol, is a synthetic androgenic-anabolic steroid (AAS) derived from the androstane skeleton. Key features include:
- Molecular formula: C₂₀H₃₂O
- Molecular weight: 288.47 g/mol
- CAS Registry No.: 3275-64-7 (primary) or 2984-17-0 (variant nomenclature) .
- Structure: A 5α-androstane backbone with a methyl group at the 17β position, a double bond at C2-C3, and a hydroxyl group at C17 .
It is pharmacologically relevant due to its anabolic properties and structural modifications that enhance metabolic stability. The compound is listed as a controlled substance under international doping regulations .
Properties
CAS No. |
36669-19-9 |
|---|---|
Molecular Formula |
C20H34O |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H34O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h13-18,21H,4-12H2,1-3H3 |
InChI Key |
ZOCYLDVQMLRLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
2-Methylandrostan-17-ol belongs to the androstane family, a class of tetracyclic steroids characterized by a four-ring system. The methyl group at C-2 position introduces important stereochemical considerations, as the compound can exist in both 2α-methyl and 2β-methyl configurations. The 17-hydroxyl group typically adopts the thermodynamically favorable β-orientation in most syntheses.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₄O |
| Molecular Weight | 290.49 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 178-181°C (depending on stereochemistry) |
| Solubility | Soluble in chloroform, dichloromethane, ethanol; insoluble in water |
| Optical Rotation | [α]D = +32° (c = 1.0, chloroform) for 2α-methyl-17β-ol isomer |
General Synthetic Strategies
Several approaches can be employed for the synthesis of this compound, many building upon established methodologies for introducing methyl groups at the C-2 position of steroid structures.
Starting Materials Selection
The choice of starting material significantly impacts the synthetic pathway and efficiency. Common starting materials include:
| Starting Material | Advantages | Disadvantages |
|---|---|---|
| Androstane-17-one | Direct access to the skeleton | Requires regioselective C-2 functionalization |
| 5α-Androst-2-ene derivatives | Easier functionalization at C-2 | Requires reduction of double bond |
| 17β-Acetoxy-5α-androst-1-en-3-one | Commercial availability | Multiple steps for conversion |
| Mestanolone | Similar structure | Requires modification at multiple positions |
Specific Preparation Methods
Grignard Methylation Approach
This method draws inspiration from the synthesis of related compounds such as madol (17α-methyl-5α-androst-2-en-17β-ol) as described in research literature.
Reaction Sequence
- Starting with 5α-androst-2-en-17-one
- Grignard methylation at C-17 carbonyl
- Selective hydrogenation of the C-2/C-3 double bond
- Methylation at C-2 position
Detailed Procedure
Step 1: Grignard Reaction
- 5α-Androst-2-en-17-one (5.0 g, 0.018 mol) is dissolved in anhydrous tetrahydrofuran (50 mL)
- Cooled to 0°C under nitrogen atmosphere
- Methylmagnesium bromide (3.0 M in diethyl ether, 9.0 mL, 0.027 mol) is added dropwise
- Stirred for 4 hours at room temperature
- Quenched with saturated ammonium chloride solution
- Extracted with ethyl acetate, dried, and concentrated
- The resulting 17α-methyl-5α-androst-2-en-17β-ol is used in the next step
Step 2: Catalytic Hydrogenation
- The unsaturated intermediate (4.2 g) is dissolved in ethanol (40 mL)
- Palladium on calcium carbonate catalyst (0.42 g, 10% w/w) is added
- The mixture is hydrogenated at 25-50°C under hydrogen pressure (normal pressure to 70 bar)
- After completion (monitored by TLC), the catalyst is filtered and washed with ethanol
- The filtrate is concentrated to yield 2-methyl-5α-androstan-17β-ol
This method yields approximately 85-90% of the desired product with high purity.
Epoxidation-Reduction Sequence
An alternative approach utilizes an epoxidation-reduction sequence based on synthetic pathways described for related steroidal compounds.
Reaction Sequence
- Epoxidation of 17β-acetoxy-5α-androst-2-en-3-one
- Reductive ring opening with control of stereochemistry
- Functional group manipulation to obtain target compound
Detailed Procedure
Step 1: Epoxidation
- 17β-Acetoxy-5α-androst-2-en-3-one (10.0 g) is dissolved in methanol (100 mL)
- Cooled to 5-15°C with stirring
- Hydrogen peroxide (30%, 15 mL) is added
- Sodium hydroxide solution (2 M, 25 mL) is added dropwise below 15-20°C
- Reaction mixture is stirred for 2 hours
- Poured into water, filtered, and washed to obtain 2α,3α-epoxy-17β-hydroxy-5α-androstan-3-one
Step 2: Hydrogenolysis
- The epoxide intermediate is dissolved in ethanol
- Palladium-calcium carbonate catalyst is added
- Hydrogenation is performed at 25-50°C under hydrogen
- After completion, filtered and purified to yield 2α-hydroxy intermediate
Step 3: Conversion to this compound
- The 2α-hydroxy intermediate undergoes oxidation with chromic acid
- Followed by Grignard methylation and selective reduction
This method provides the target compound with approximately 65-72% overall yield.
Steroid Ring Modification Method
This approach focuses on modifying an existing steroidal framework to introduce the methyl group at C-2 position, inspired by methods described in the synthesis of methylated androstanes.
Reaction Sequence
- Starting with 17β-hydroxy-5α-androstan-3-one
- Formation of enolate at C-2/C-3
- Alkylation to introduce methyl group
- Selective reduction of the 3-keto group
Detailed Procedure
Step 1: Enolate Formation and Methylation
- 17β-Hydroxy-5α-androstan-3-one (5.0 g) is dissolved in tetrahydrofuran (50 mL)
- Cooled to -78°C under nitrogen atmosphere
- Lithium diisopropylamide (LDA, 1.5 eq.) is added dropwise
- Stirred for 1 hour to form the enolate
- Methyl iodide (3.0 eq.) is added and stirred for 4 hours
- Warmed to room temperature and quenched with ammonium chloride solution
Step 2: Reduction and Stereochemical Control
- The 2-methyl-17β-hydroxy-5α-androstan-3-one intermediate (4.2 g) is dissolved in methanol (40 mL)
- Sodium borohydride (0.5 g) is added portionwise at 0°C
- Stirred for 2 hours at room temperature
- Quenched with acetone, then water
- Extracted with ethyl acetate, dried, and concentrated
- The diol product is selectively deoxygenated at C-3 using Wolff-Kishner or Clemmensen reduction
This approach yields the target compound with 55-60% overall yield, with predominant 2α-methyl stereochemistry.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Overall Yield (%) | Number of Steps | Time Requirement | Scalability |
|---|---|---|---|---|
| Grignard Methylation | 85-90 | 2 | Medium (24-48h) | Good |
| Epoxidation-Reduction | 65-72 | 3 | Long (3-4 days) | Moderate |
| Steroid Ring Modification | 55-60 | 3 | Long (3-4 days) | Limited |
Stereochemical Control
Controlling the stereochemistry at C-2 presents a significant challenge in these syntheses. The different methods offer varying degrees of stereoselectivity:
| Method | 2α:2β Ratio | Factors Affecting Stereoselectivity |
|---|---|---|
| Grignard Methylation | 3:1 | Hydrogenation conditions, catalyst selection |
| Epoxidation-Reduction | 8:1 | Epoxide opening mechanism, steric hindrance |
| Steroid Ring Modification | 5:1 | Enolate geometry, alkylation conditions |
Product Analysis and Characterization
Analytical Methods
The final product and synthetic intermediates can be characterized using various analytical techniques:
| Technique | Information Provided |
|---|---|
| NMR Spectroscopy | Structure confirmation, stereochemistry determination |
| Mass Spectrometry | Molecular weight, fragmentation pattern |
| IR Spectroscopy | Functional group identification |
| HPLC | Purity assessment, isomer separation |
| X-ray Crystallography | Absolute configuration determination |
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 0.75 (s, 3H, 18-CH₃)
- δ 0.85 (s, 3H, 19-CH₃)
- δ 0.93 (d, J = 6.8 Hz, 3H, 2-CH₃)
- δ 3.64 (t, J = 8.5 Hz, 1H, 17-H)
- Complex multiplets for the steroidal skeleton (δ 0.8-2.2)
¹³C NMR (125 MHz, CDCl₃) :
- δ 11.3 (C-18)
- δ 13.6 (2-CH₃)
- δ 18.7 (C-19)
- δ 81.9 (C-17)
- Characteristic peaks for steroidal carbon framework (δ 20-60)
Mass Spectrum (EI, 70 eV) :
- m/z 290 [M⁺] (molecular ion)
- m/z 272 [M-H₂O]⁺
- m/z 257 [M-H₂O-CH₃]⁺
- m/z 215, 163, 123 (fragment ions)
Optimization Strategies
Several variables can be adjusted to optimize the preparation of this compound:
Reaction Parameters Optimization
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | -10°C to 50°C | 20-25°C | ±15% |
| Reaction Time | 2-48 hours | 24 hours | ±8% |
| Solvent | THF, DMF, Dioxane | THF | ±12% |
| Catalyst Loading | 5-15% w/w | 10% w/w | ±5% |
| Hydrogen Pressure | 1-70 bar | 50 bar | ±10% |
Purification Techniques
Effective purification is crucial for obtaining high-purity this compound:
- Column chromatography using silica gel with hexane/ethyl acetate gradient
- Recrystallization from ethanol or methanol/water mixtures
- HPLC separation for analytical grade material
- Selective precipitation as acetate or benzoate esters followed by hydrolysis
Chemical Reactions Analysis
Types of Reactions
2-Methylandrostan-17-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the seventeenth position can be oxidized to form a ketone.
Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its saturation level.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of fully saturated derivatives .
Scientific Research Applications
2-Methylandrostan-17-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is used in studies related to hormone function and metabolism, as it mimics the structure of naturally occurring steroids.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of anti-inflammatory and anabolic agents.
Mechanism of Action
The mechanism of action of 2-Methylandrostan-17-ol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the activation of transcription factors and the regulation of protein synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Methylandrostan-17-ol with structurally related steroids:
Key Observations:
- Methyl Substitution: The 17β-methyl group in this compound enhances lipophilicity and resistance to hepatic metabolism compared to non-methylated analogs like 5-Androstenediol .
- Functional Groups: Stanozolol’s pyrazole ring and Drostanolone’s 2α-methyl-3-keto group confer distinct pharmacological profiles, such as enhanced tissue selectivity or anti-estrogenic activity .
Research Findings
- Synthetic Modifications: Studies on 4α/β-amino-androstane derivatives (e.g., 3α-hydroxy-4β-amino-5α-androstan-17-ones) demonstrate that substituent positioning profoundly affects enzyme inhibition (e.g., aromatase, 5α-reductase) .
- Metabolic Stability: The 17β-methyl group in this compound reduces hepatic oxidation, a common degradation pathway for non-methylated steroids like testosterone .
Q & A
Q. How can researchers ensure compliance with open-data mandates while protecting intellectual property?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
